molecular formula C18H11Cl2N5O2 B2733994 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-18-5

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2733994
M. Wt: 400.22
InChI Key: LXZJSJURWVEWOA-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also features chlorophenyl and benzamide substituents .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, related compounds such as pinacol boronic esters have been studied for their reactivity . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction .

Scientific Research Applications

Synthesis and Derivative Formation

The chemical compound is structurally related to pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Scientific research has focused on the synthesis and evaluation of novel derivatives for their potential applications in medicinal chemistry and material science.

  • Novel Synthesis Routes : Research has explored facile methods for synthesizing heterocycles, including derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the importance of these compounds in developing new therapeutic agents and functional materials. These studies demonstrate innovative approaches to constructing complex molecules with potential biological and chemical applications (Vasylyev et al., 1999).

  • Anticancer and Anti-inflammatory Potential : Synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown significant anticancer and anti-inflammatory properties. These studies underscore the therapeutic potential of such compounds in treating various diseases. The development of these derivatives involves novel synthetic strategies and biological assays to identify promising candidates for further development (Rahmouni et al., 2016).

  • Antimicrobial and Antitumor Activities : Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized for evaluating their antimicrobial and antitumor activities. These compounds exhibit a wide range of biological activities, making them valuable in the search for new therapeutic agents. The structural modification of pyrazolopyrimidines to enhance their biological activity is a key area of research (El-Agrody et al., 2001).

  • Anti-Influenza Virus Activity : Benzamide-based derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-avian influenza virus activity. This research highlights the potential of pyrazolopyrimidine derivatives in developing antiviral agents, especially against strains of the influenza virus. The synthesis of these compounds involves novel routes, demonstrating the versatility of pyrazolopyrimidine chemistry (Hebishy et al., 2020).

Future Directions

The development of new compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, such as the compound , is an active area of research, particularly in the context of developing new antitubercular agents . Future work could involve further exploration of the structure-activity relationships of these compounds, as well as in-depth studies of their mechanisms of action .

properties

IUPAC Name

2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZJSJURWVEWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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